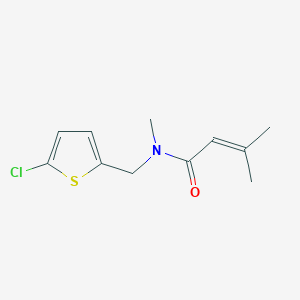
n-((5-Chlorothiophen-2-yl)methyl)-n,3-dimethylbut-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-((5-Chlorothiophen-2-yl)methyl)-n,3-dimethylbut-2-enamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry . The presence of the chlorothiophene moiety in this compound suggests potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including n-((5-Chlorothiophen-2-yl)methyl)-n,3-dimethylbut-2-enamide, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions such as the presence of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of thiophene derivatives may utilize large-scale condensation reactions with optimized conditions to ensure high yield and purity. The use of phase-transfer catalysts and specific solvents like aqueous ethanol can enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
n-((5-Chlorothiophen-2-yl)methyl)-n,3-dimethylbut-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
n-((5-Chlorothiophen-2-yl)methyl)-n,3-dimethylbut-2-enamide has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of n-((5-Chlorothiophen-2-yl)methyl)-n,3-dimethylbut-2-enamide involves its interaction with specific molecular targets and pathways. The chlorothiophene moiety may interact with enzymes or receptors, leading to modulation of biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide: Another thiophene derivative with similar structural features.
N-[(5-chlorothiophen-2-yl)methyl]-N-methylacetamide: Shares the chlorothiophene moiety and exhibits comparable chemical properties.
Uniqueness
n-((5-Chlorothiophen-2-yl)methyl)-n,3-dimethylbut-2-enamide is unique due to its specific substitution pattern and the presence of the dimethylbut-2-enamide group, which may confer distinct chemical and biological activities compared to other thiophene derivatives .
Properties
Molecular Formula |
C11H14ClNOS |
|---|---|
Molecular Weight |
243.75 g/mol |
IUPAC Name |
N-[(5-chlorothiophen-2-yl)methyl]-N,3-dimethylbut-2-enamide |
InChI |
InChI=1S/C11H14ClNOS/c1-8(2)6-11(14)13(3)7-9-4-5-10(12)15-9/h4-6H,7H2,1-3H3 |
InChI Key |
URBFORVEIUSEFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)N(C)CC1=CC=C(S1)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















